N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide
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Overview
Description
N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide typically involves the condensation of cyclopentanone with hydrazine to form the indazole core. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, potentially enhancing or diminishing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the areas of anti-inflammatory and anticancer treatments.
Mechanism of Action
The mechanism of action of N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 2-phenylindazole
- 3-methylindazole
- 4,5,6,7-tetrahydroindazole
Uniqueness
What sets N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-14(19)16-13-9-5-6-11-10-18(17-15(11)13)12-7-3-4-8-12/h2,10,12-13H,1,3-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBLCRULGOHLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=CN(N=C12)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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